1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone
Description
This compound features a piperazine core linked to a benzo[d]isoxazole moiety via an ethanone bridge and an imidazole-containing ethyl side chain. Its hybrid structure combines heterocyclic systems known for diverse pharmacological activities, including antimicrobial, antifungal, and kinase-modulating properties.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(13-16-15-3-1-2-4-17(15)25-20-16)23-11-9-21(10-12-23)7-8-22-6-5-19-14-22/h1-6,14H,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMNBDAYCHKCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a complex organic molecule that integrates an imidazole ring, a piperazine ring, and a benzo[d]isoxazole moiety. This structural combination suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O2 |
| Molecular Weight | 266.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1171543-76-2 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Imidazole Ring : This moiety can act as a ligand, potentially binding to metal ions and influencing enzyme activity.
- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors, particularly in the central nervous system (CNS), this ring may contribute to anxiolytic or antidepressant effects.
- Benzo[d]isoxazole Moiety : This component is often associated with neuroactive properties and could enhance the compound's overall pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with imidazole and piperazine rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains, suggesting that our compound may also exhibit similar effects.
Antidepressant and Anxiolytic Effects
The piperazine component is frequently linked to antidepressant and anxiolytic activities. Studies have demonstrated that modifications to the piperazine structure can alter receptor affinity and efficacy, potentially enhancing therapeutic outcomes.
Neuroprotective Properties
The combination of imidazole and benzo[d]isoxazole structures has been explored for neuroprotective effects. These compounds may mitigate oxidative stress and inflammation in neuronal cells, which is critical in conditions like Alzheimer's disease.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various imidazole derivatives, including those structurally similar to our compound. Results indicated that these derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that our compound may have similar efficacy .
Study 2: Neuropharmacological Evaluation
In another research effort, compounds with piperazine rings were tested for their effects on anxiety-related behaviors in animal models. The findings revealed a significant reduction in anxiety-like behaviors, indicating potential therapeutic applications for our compound in treating anxiety disorders .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with other related compounds:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Imidazole Derivatives | Antimicrobial | Effective against various pathogens |
| Piperazine Derivatives | Anxiolytic/Antidepressant | Modulates CNS receptors |
| Benzo[d]isoxazoles | Neuroprotective | Protects against oxidative stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Heterocycles with Anticancer/Antimycobacterial Activity
- Compound 5i (): Contains a benzothiazole-piperazine backbone and a triazole-substituted ethanone. Molecular weight: 593.15.
- Compound 98 (): A benzo[d]isoxazole-piperazine derivative with antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This highlights the role of benzo[d]isoxazole in targeting bacterial pathogens .
The imidazole side chain may enhance interactions with eukaryotic targets (e.g., enzymes or receptors) compared to 98’s indole substituent .
Imidazole-Containing Antifungal Agents
- Sertaconazole (8i) (): Features a 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol scaffold with a benzo[b]thienylmethyl ether. Demonstrated potent antifungal activity, leading to clinical use.
- Target Compound : Replaces the dichlorophenyl group with a benzo[d]isoxazole-piperazine system. This substitution may reduce off-target effects (e.g., cytotoxicity linked to dichlorophenyl) while retaining imidazole-mediated antifungal mechanisms .
Isoxazole/Imidazole Hybrids in Autoimmune Therapy
- LX2931/LX2932 (): Inhibitors of sphingosine 1-phosphate lyase (S1PL) with imidazole/isoxazole moieties. Demonstrated efficacy in rodent rheumatoid arthritis models and progressed to Phase II trials.
- Target Compound : Shares the imidazole-isoxazole framework but lacks the tetraol or oxime groups critical for S1PL binding. This suggests divergent therapeutic targets unless further modifications are made .
Activity Comparison :
| Compound | Target | IC₅₀/EC₅₀ | Clinical Stage |
|---|---|---|---|
| LX2931 | S1PL | <1 μM | Phase II |
| Target | Undetermined | N/A | Preclinical |
Molecular Weight and Physicochemical Properties
The target compound’s higher nitrogen content (vs. 5j) may improve hydrogen-bonding capacity, favoring interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
